4-({[(2,2,2-Trifluoroethoxy)carbonyl]amino}methyl)benzenecarboxylic acid
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Overview
Description
4-({[(2,2,2-Trifluoroethoxy)carbonyl]amino}methyl)benzenecarboxylic acid is a chemical compound with the molecular formula C11H10F3NO4 and a molecular weight of 277.2 g/mol . This compound is characterized by the presence of a trifluoroethoxy group, a carbonyl group, and an aminomethyl group attached to a benzenecarboxylic acid core . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(2,2,2-Trifluoroethoxy)carbonyl]amino}methyl)benzenecarboxylic acid typically involves the reaction of 4-aminomethylbenzoic acid with 2,2,2-trifluoroethoxycarbonyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-({[(2,2,2-Trifluoroethoxy)carbonyl]amino}methyl)benzenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
4-({[(2,2,2-Trifluoroethoxy)carbonyl]amino}methyl)benzenecarboxylic acid is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-({[(2,2,2-Trifluoroethoxy)carbonyl]amino}methyl)benzenecarboxylic acid involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The aminomethyl group can form hydrogen bonds with target proteins, influencing their activity and function . The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-({[(2,2,2-Trifluoroethoxy)carbonyl]amino}methyl)benzoic acid
- 4-({[(2,2,2-Trifluoroethoxy)carbonyl]amino}methyl)phenylacetic acid
- 4-({[(2,2,2-Trifluoroethoxy)carbonyl]amino}methyl)benzamide
Uniqueness
4-({[(2,2,2-Trifluoroethoxy)carbonyl]amino}methyl)benzenecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoroethoxy group imparts high lipophilicity, while the aminomethyl and carboxylic acid groups provide versatile sites for chemical modifications and interactions .
Properties
IUPAC Name |
4-[(2,2,2-trifluoroethoxycarbonylamino)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO4/c12-11(13,14)6-19-10(18)15-5-7-1-3-8(4-2-7)9(16)17/h1-4H,5-6H2,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHNDWIFAYRZDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)OCC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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